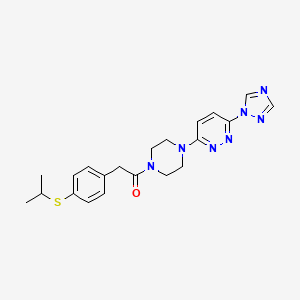

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7OS/c1-16(2)30-18-5-3-17(4-6-18)13-21(29)27-11-9-26(10-12-27)19-7-8-20(25-24-19)28-15-22-14-23-28/h3-8,14-16H,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFSXCJJHBSJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 423.43 g/mol. The structure features a triazole ring, a piperazine moiety, and an isopropylthio-substituted phenyl group, which contribute to its biological activity.

Cytotoxicity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related triazole compound displayed an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent cytotoxic activity . The mechanism of action appears to involve apoptosis induction through cell cycle arrest at the sub-G1 and G2/M phases, as evidenced by flow cytometric analysis .

Antimicrobial Activity

The compound's triazole moiety is known for its antimicrobial properties. Research indicates that compounds containing triazole rings exhibit strong activity against fungi and bacteria due to their ability to interfere with cellular processes. Specifically, studies have shown that certain derivatives can inhibit the growth of Mycobacterium species with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar triazole compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation essential for cell division .

- Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with triazole derivatives, leading to programmed cell death .

- Antifungal Mechanisms : The interaction with heme groups in fungal cells suggests that these compounds may disrupt essential metabolic pathways in pathogens .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the effects of a structurally similar compound on various cancer cell lines including HeLa and MCF-7. The results indicated a concentration-dependent inhibition of cell growth, with significant apoptosis confirmed through annexin V-FITC staining assays .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives including the triazole moiety were tested against Candida species. The results revealed promising candidacidal activities attributed to specific electronic and steric properties of substituents on the piperazine fragment .

Comparative Data Table

| Activity Type | Cell Line / Pathogen | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Cytotoxicity | BT-474 | 0.99 μM | Apoptosis via tubulin inhibition |

| Antimicrobial | Mycobacterium kansasii | 31.75 μM | Disruption of metabolic pathways |

| Antifungal | Candida spp. | Variable | Interaction with heme groups |

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridazine core followed by coupling with the piperazine and isopropylthiophenyl moieties. Key steps include nucleophilic substitution, cyclization, and amidation. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like palladium for coupling reactions) critically influence yield. For example, controlled temperatures (60–80°C) and anhydrous solvents (e.g., DMF or THF) are often required to minimize side reactions . Optimization can be guided by real-time monitoring using HPLC to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the connectivity of heterocyclic rings and substituents. High-resolution mass spectrometry (HR-MS) validates molecular weight, while HPLC (with UV/Vis or MS detection) assesses purity (>95% typically required for pharmacological studies). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the critical considerations in selecting solvents and catalysts for the multi-step synthesis of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while dichloromethane (DCM) is preferred for acid-sensitive steps. Catalysts like Pd(PPh₃)₄ facilitate Suzuki-Miyaura couplings for aryl-aryl bond formation. Catalyst loading (1–5 mol%) and ligand choice (e.g., XPhos for sterically hindered substrates) must be optimized to balance cost and efficiency .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in modulating biological targets?

- Methodological Answer : SAR studies require systematic structural modifications (e.g., varying the triazole substituent or piperazine linker length) followed by in vitro bioassays (e.g., enzyme inhibition or receptor binding). For example, replacing the isopropylthio group with a methylsulfonyl group could assess the impact of hydrophobicity vs. polarity. Parallel computational docking (e.g., AutoDock Vina) identifies key interactions with target proteins, guiding rational design .

Q. What strategies are recommended for resolving discrepancies in biological activity data observed across different experimental setups?

- Methodological Answer : Discrepancies may arise from variations in cell lines, assay protocols, or compound solubility. Standardize protocols using reference compounds (e.g., positive controls) and validate solubility via dynamic light scattering (DLS). Replicate assays in independent labs, and employ statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to target proteins?

- Methodological Answer : Combine molecular docking (to predict binding poses) with molecular dynamics (MD) simulations (to assess stability over time). Use crystal structures of target proteins (e.g., kinases or GPCRs) from the PDB. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays. Machine learning models (e.g., random forests) trained on existing SAR data can prioritize high-affinity derivatives for synthesis .

Q. How do variations in the heterocyclic moieties (e.g., triazole vs. oxadiazole) influence the compound’s pharmacokinetic properties?

- Methodological Answer : Replace the 1,2,4-triazole with a 1,3,4-oxadiazole to evaluate metabolic stability (via liver microsome assays) and membrane permeability (Caco-2 cell assays). LogP measurements and plasma protein binding assays (using ultrafiltration) quantify lipophilicity and bioavailability. For example, oxadiazole derivatives may exhibit improved CNS penetration due to reduced hydrogen-bond donor capacity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or residual solvents. Characterize crystalline vs. amorphous forms via powder XRD and DSC. Use standardized shake-flask methods with HPLC quantification. For aqueous solubility, consider co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) to mimic physiological conditions .

Q. What experimental approaches can reconcile divergent cytotoxicity results in cancer cell lines?

- Methodological Answer : Test cytotoxicity across a panel of cell lines (e.g., NCI-60) to identify lineage-specific effects. Control for cell passage number, culture media, and confluence. Combine with transcriptomics (RNA-seq) to correlate sensitivity with target gene expression. Validate mechanism-of-action via CRISPR knockout of putative targets .

Methodological Tables

| Key Analytical Techniques | Application | References |

|---|---|---|

| ¹H/¹³C NMR | Structural elucidation of heterocyclic cores | |

| HR-MS | Molecular weight validation | |

| HPLC-UV/Vis | Purity assessment and reaction monitoring | |

| Molecular Docking | Prediction of protein-ligand interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.